molecular formula C7H18N2 B1280543 (1-Aminopropan-2-yl)diethylamine CAS No. 5137-13-3

(1-Aminopropan-2-yl)diethylamine

Cat. No.: B1280543
CAS No.: 5137-13-3
M. Wt: 130.23 g/mol
InChI Key: JNFLSJUGIONDMJ-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)diethylamine, also known by its IUPAC name N2,N~2~-diethyl-1,2-propanediamine, is an organic compound with the molecular formula C7H18N2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminopropan-2-yl)diethylamine typically involves the alkylation of diethylamine with 1-chloropropane. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Aminopropan-2-yl)diethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Substituted amines.

Scientific Research Applications

(1-Aminopropan-2-yl)diethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-yl)diethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Aminopropan-2-yl)diethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to act as a ligand in biochemical assays also sets it apart from simpler amines .

Properties

IUPAC Name

2-N,2-N-diethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLSJUGIONDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505600
Record name N~2~,N~2~-Diethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-13-3
Record name N~2~,N~2~-Diethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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